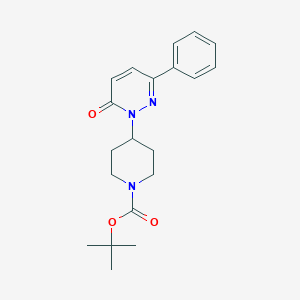
8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H5BrF3NO . It has a molecular weight of 292.05 . This compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H5BrF3NO.ClH/c11-8-5-7 (16-10 (12,13)14)4-6-2-1-3-15-9 (6)8;/h1-5H;1H . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 286.9±35.0 °C and a predicted density of 1.684±0.06 g/cm3 . It also has a predicted pKa value of 1.32±0.20 .Scientific Research Applications
Synthesis and Chemical Properties
- A study by Şahin et al. (2008) explored the efficient synthesis of various quinoline derivatives, including 6,8-dibromo-1,2,3,4-tetrahydroquinolines. These compounds were synthesized through bromination reactions and further transformed into novel trisubstituted quinoline derivatives via lithium-halogen exchange reactions, demonstrating the versatility of these compounds in synthetic chemistry (Şahin et al., 2008).
Photolabile Protecting Group
- The compound has been used as a photolabile protecting group for carboxylic acids. Fedoryak and Dore (2002) described a new photolabile protecting group based on 8-bromo-7-hydroxyquinoline, which exhibits high efficiency for single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it useful in biological applications (Fedoryak & Dore, 2002).
Coordination Chemistry
- In coordination chemistry, 8-bromoquinoline has been used to synthesize metal complexes. Enders et al. (2001) reported the reaction of 8-bromoquinoline with zincated cyclopentadienyl derivatives to yield 8-quinolylcyclopentadienyl metal complexes. These complexes demonstrated solvatochromism and could be further investigated by spectroscopy and crystal structure determination (Enders, Kohl, & Pritzkow, 2001).
Synthesis of Biologically Active Compounds
- Bromoquinoline derivatives are intermediates in synthesizing biologically active compounds. Wang et al. (2015) described the synthesis of bromo-4-iodoquinoline, an important intermediate for creating compounds such as GSK2126458, through a series of reactions including cyclization and substitution (Wang et al., 2015).
Photocatalytic Applications
- Zhu et al. (2006) discussed the use of 8-bromo-7-hydroxyquinoline (BHQ) as a photoremovable protecting group. It was found to be efficiently photolyzed by both single-photon excitation (1PE) and two-photon excitation (2PE), demonstrating its potential in regulating the action of biological effectors in cell and tissue culture with light (Zhu, Pavlos, Toscano, & Dore, 2006).
Safety and Hazards
8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
Properties
IUPAC Name |
8-bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c11-8-5-7(16-10(12,13)14)4-6-2-1-3-15-9(6)8/h4-5,15H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVBDLPWHCPUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)OC(F)(F)F)Br)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
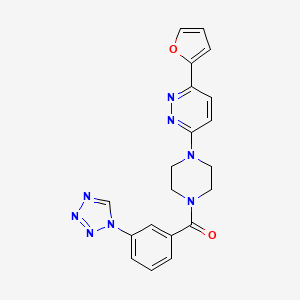
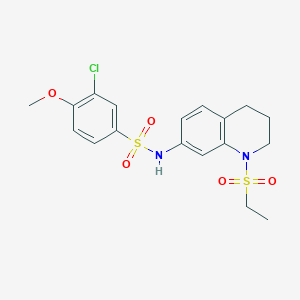
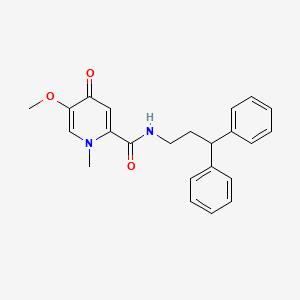
![2-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2929693.png)

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2929696.png)
![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2929697.png)
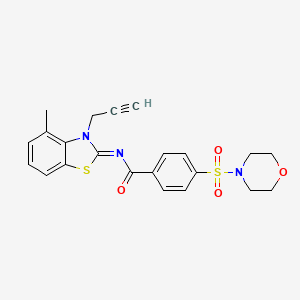

![rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans](/img/structure/B2929702.png)
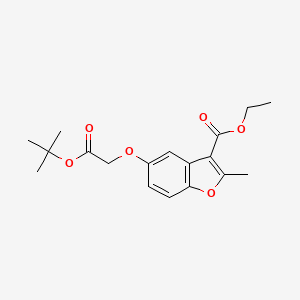
![4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2929704.png)
